molecular formula C14H15N3O4 B6529416 ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate CAS No. 946306-41-8

ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate

Cat. No.: B6529416
CAS No.: 946306-41-8
M. Wt: 289.29 g/mol
InChI Key: COSTXKWAKLETAZ-UHFFFAOYSA-N
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Description

Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.10625597 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl {[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]carbamoyl}formate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound is derived from the oxadiazole family, known for their diverse biological activities. The synthesis typically involves the reaction of 5-ethyl-1,3,4-oxadiazole with appropriate phenyl and carbamate derivatives. The general reaction pathway can be summarized as follows:

  • Formation of Oxadiazole: Synthesize 5-ethyl-1,3,4-oxadiazole from corresponding precursors.
  • Carbamoylation: React the oxadiazole with an isocyanate to introduce the carbamoyl group.
  • Esterification: Finally, esterify with formic acid to yield the target compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies: Compounds similar to this compound have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
CompoundActivityTarget Organisms
S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioateWeak selective antibacterialStaphylococcus aureus, Bacillus subtilis

Anticancer Activity

Oxadiazole derivatives have also been explored for their anticancer potential. A study indicated that certain oxadiazole compounds induce apoptosis in cancer cells by disrupting microtubule dynamics . The mechanism often involves inhibition of specific proteins essential for cell division.

CompoundMechanismCancer Type
2-(3-benzamidopropanamido)thiazole-5-carboxylateInhibition of HSET proteinCentrosome-amplified cancer cells

Anti-inflammatory Properties

In addition to antimicrobial and anticancer effects, compounds in this class have shown promising anti-inflammatory activity. The presence of specific functional groups enhances their ability to modulate inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxadiazole derivatives for antimicrobial activity:

  • Objective: Assess the efficacy against common bacterial strains.
  • Methodology: Disk diffusion method was employed.
  • Results: Compounds exhibited varying degrees of inhibition against tested strains.

Case Study 2: Anticancer Screening

Another study focused on the anticancer properties:

  • Objective: Determine effects on cell viability in cancer cell lines.
  • Methodology: MTT assay used to measure cell proliferation.
  • Results: Significant reduction in viability observed at specific concentrations.

Properties

IUPAC Name

ethyl 2-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-11-16-17-13(21-11)9-5-7-10(8-6-9)15-12(18)14(19)20-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSTXKWAKLETAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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